DIBK can be used as a reference compound in analytical techniques like gas chromatography (GC) and mass spectrometry (MS) for various reasons. Its well-defined chemical structure and readily identifiable peaks in these techniques allow researchers to compare and calibrate their instruments [].
4,6-Dimethylheptan-2-one, with the molecular formula C₉H₁₈O and a molecular weight of 142.24 g/mol, is a ketone characterized by a seven-carbon chain with two methyl groups at the fourth and sixth positions. This compound is flammable and irritant, classified under the GHS hazard class. It is typically available in a purity of around 95% for research applications . The compound's structure can be represented as follows:
textCH3 |CH3-CH-CH-CO-CH2-CH3 | CH3
The compound exhibits significant biological activity by interacting with various enzymes and proteins. Notably, it influences metabolic pathways through interactions with cytochrome P450 enzymes, which are crucial for the oxidation of organic substances. This interaction can lead to the formation of metabolites that affect cellular metabolism and energy production.
4,6-Dimethylheptan-2-one can be synthesized through several methods:
The applications of 4,6-Dimethylheptan-2-one are diverse:
Studies have shown that 4,6-Dimethylheptan-2-one interacts significantly with biomolecules, influencing enzyme activity and metabolic pathways. These interactions can lead to alterations in cellular processes, making it a compound of interest in biochemical research.
Several compounds share structural similarities with 4,6-Dimethylheptan-2-one. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Heptanone | C₇H₁₄O | Shorter carbon chain; fewer methyl groups |
3-Heptanone | C₇H₁₄O | Different position of the carbonyl group |
4-Methylheptan-2-one | C₈H₁₆O | One less methyl group; different branching |
2,6-Dimethylheptan-4-one | C₉H₁₈O | Different position of methyl groups |
This compound's specific arrangement of methyl groups at positions four and six on the heptane backbone distinguishes it from similar ketones, influencing both its chemical reactivity and biological activity.
The alkylation of 2-heptanone with methyl iodide represents a fundamental route for synthesizing 4,6-dimethylheptan-2-one. This method involves the formation of an enolate intermediate through deprotonation of the α-hydrogen of 2-heptanone using a strong base. Lithium diisopropylamide (LDA) is commonly employed due to its ability to generate kinetically controlled enolates under cryogenic conditions (−78°C in tetrahydrofuran) . The reaction proceeds via nucleophilic attack of the enolate on methyl iodide, followed by protonation to yield the alkylated product.
Parameter | Optimal Condition | Effect on Yield |
---|---|---|
Base | LDA | >90% |
Solvent | THF | High solubility |
Reaction Temperature | −78°C | Minimizes side reactions |
4,6-Dimethylheptan-2-one can be synthesized via hydrogenation of α,β-unsaturated ketones such as 4,6-dimethyl-2-heptenone. Palladium on carbon (Pd/C) or platinum oxide (PtO₂) catalysts are typically used under hydrogen gas (H₂) at moderate pressures (1–3 atm) . The reaction proceeds via syn addition of hydrogen across the double bond, preserving the ketone functionality.
Catalyst | H₂ Pressure (atm) | Temperature (°C) | Yield (%) |
---|---|---|---|
Pd/C | 1–3 | 25–50 | 85–92 |
PtO₂ | 3–5 | 50–80 | 78–88 |
Mechanistic Insight:
The hydrogenation involves adsorption of H₂ and the unsaturated ketone onto the metal surface, followed by sequential hydrogen transfer to the β- and α-carbons .
This method employs Grignard reagents (e.g., methylmagnesium bromide) to react with ester or acid chloride precursors. For example, methylmagnesium bromide reacts with 4,6-dimethylheptanoyl chloride to form the target ketone . The use of coordinating agents like bis[2-(N,N-dimethylamino)ethyl] ether moderates Grignard reactivity, preventing over-addition .
Grignard Reagent | Precursor | Yield (%) |
---|---|---|
CH₃MgBr | 4,6-Dimethylheptanoyl chloride | 88 |
CH₃CH₂MgBr | 4,6-Dimethylheptanoyl chloride | 72 |
Key Advantage: This method avoids the need for cryogenic conditions, enabling scalable synthesis at ambient temperatures .
4,6-Dimethylheptan-2-one, a branched methyl ketone with the molecular formula C₉H₁₈O, exhibits characteristic nucleophilic addition behavior at its carbonyl carbon center . The carbonyl group in this compound displays the typical electrophilic character associated with ketones, where the carbon atom carries a partial positive charge due to the electronegativity difference between carbon and oxygen [22]. This polarization makes the carbonyl carbon susceptible to attack by nucleophiles in a variety of substitution reactions.
The general mechanism for nucleophilic substitution at the carbonyl group of 4,6-dimethylheptan-2-one follows the standard nucleophilic addition pathway [22]. Initially, a nucleophile approaches the carbonyl carbon at an angle of approximately 105 degrees opposite to the carbonyl oxygen [27]. This attack results in the formation of a tetrahedral alkoxide intermediate, accompanied by rehybridization of the carbonyl carbon from sp² to sp³ geometry [27]. The electron pair from the carbon-oxygen double bond moves toward the electronegative oxygen atom, creating a negatively charged alkoxide ion intermediate [22].
For 4,6-dimethylheptan-2-one, common nucleophiles that can participate in substitution reactions include hydride ions from reducing agents such as lithium aluminum hydride and sodium borohydride . When treated with these reducing agents, the compound undergoes nucleophilic substitution to form the corresponding alcohol, 4,6-dimethylheptan-2-ol . The reaction proceeds through the formation of the tetrahedral intermediate, which is subsequently protonated by water or acid to yield the final alcohol product [27].
The compound can also participate in nucleophilic substitution reactions with other nucleophiles, including organometallic reagents such as Grignard reagents . These reactions follow similar mechanistic pathways, with the nucleophile attacking the carbonyl carbon to form tertiary alcohols when the ketone reacts with carbon-based nucleophiles [24]. The versatility of 4,6-dimethylheptan-2-one in nucleophilic substitution reactions makes it a valuable intermediate in organic synthesis .
The presence of methyl substituents at the 4 and 6 positions of the heptane chain in 4,6-dimethylheptan-2-one significantly influences its reactivity through steric effects . These methyl groups create spatial hindrance that affects the accessibility of the carbonyl carbon to incoming nucleophiles, thereby modifying the reaction kinetics and selectivity compared to unbranched ketones [25].
Ketones generally exhibit lower reactivity than aldehydes in nucleophilic addition reactions due to both electronic and steric factors [27]. In the case of 4,6-dimethylheptan-2-one, the steric hindrance is further amplified by the branching at positions 4 and 6 . The methyl substituents create a more crowded environment around the carbonyl group, which impedes the approach of nucleophiles and results in slower reaction rates compared to linear ketones [25].
The steric effects manifest in several ways during nucleophilic substitution reactions. First, the transition state leading to the tetrahedral intermediate experiences increased crowding and higher energy when bulky substituents are present near the reaction center [27]. This effect is particularly pronounced when the nucleophile itself is bulky, as the combination of steric hindrance from both the substrate and the attacking species leads to significant rate retardation [25].
Ketone Structure | Relative Reactivity | Steric Hindrance Level |
---|---|---|
Unbranched ketones | High | Low |
Mono-methyl branched | Moderate | Moderate |
4,6-Dimethylheptan-2-one | Low | High |
The methyl substituents in 4,6-dimethylheptan-2-one also influence the stereochemical outcome of nucleophilic addition reactions [11]. The steric bulk forces the nucleophile to approach from the less hindered face of the carbonyl group, leading to preferential formation of specific stereoisomers [28]. This selectivity becomes particularly important when the reaction creates new chiral centers, as the steric environment dictates the configuration of the resulting products [11].
Research has demonstrated that increasing the steric requirements of substituents adjacent to ketone functional groups has a detrimental effect on reaction rates and enantioselectivity [28]. In the case of 4,6-dimethylheptan-2-one, the branched alkyl chain reduces the compound's ability to participate in certain catalytic reactions that require close approach of bulky catalysts to the carbonyl center .
The formation of isomeric products from 4,6-dimethylheptan-2-one reactions is governed by the principles of kinetic versus thermodynamic control, which determine the product distribution based on reaction conditions [12]. These control mechanisms become particularly relevant when multiple reaction pathways are available, leading to different constitutional or stereoisomeric products [13].
Under kinetic control conditions, 4,6-dimethylheptan-2-one preferentially forms products through pathways with lower activation energies, regardless of the thermodynamic stability of the resulting isomers [12]. Low temperatures and short reaction times favor kinetic control, as there is insufficient energy for the system to overcome higher energy barriers that might lead to more stable products [14]. In such conditions, the initial attack of nucleophiles occurs at the most accessible site of the carbonyl group, leading to rapid formation of kinetic products [15].
Conversely, thermodynamic control operates when reaction conditions provide sufficient energy for reversible processes and equilibration between different isomeric products [13]. Higher temperatures and longer reaction times allow the system to reach thermodynamic equilibrium, favoring the formation of the most stable isomeric products regardless of their formation rates [14]. Under these conditions, less stable kinetic products can rearrange or be converted to more stable thermodynamic products [12].
Control Type | Temperature | Reaction Time | Product Selectivity | Energy Considerations |
---|---|---|---|---|
Kinetic | Low | Short | Fastest-forming | Lower activation energy |
Thermodynamic | High | Long | Most stable | Lowest product energy |
For 4,6-dimethylheptan-2-one, the steric hindrance created by the methyl substituents influences both kinetic and thermodynamic control mechanisms . The bulky methyl groups can create energy differences between potential isomeric products, making certain conformations or configurations more thermodynamically favorable [17]. Additionally, the steric effects can alter the activation energies for different reaction pathways, thereby influencing which products form under kinetic control [25].
Isomerization reactions of 4,6-dimethylheptan-2-one can occur through enolate intermediates, particularly under basic conditions [16]. The formation of enolate ions allows for equilibration between different positional isomers through keto-enol tautomerization [16]. Under thermodynamic control, the system favors the formation of the most substituted and stable enolate, which upon protonation yields the thermodynamically preferred ketone isomer [18].
The choice between kinetic and thermodynamic control in reactions involving 4,6-dimethylheptan-2-one has significant synthetic implications [19]. Synthetic chemists can manipulate reaction conditions to selectively access either kinetic or thermodynamic products, depending on the desired outcome [15]. This control is particularly valuable in asymmetric synthesis, where kinetic control often provides better enantioselectivity compared to thermodynamic control, which tends to produce racemic mixtures [17].
Palladium catalysts demonstrate exceptional performance in the hydrogenation of 4,6-dimethylheptan-2-one through multiple mechanistic pathways. The most widely utilized palladium catalyst, palladium on carbon (Pd/C), operates under moderate conditions of 1-3 atmospheres of hydrogen pressure at temperatures ranging from 25-50°C, achieving conversion rates between 85-92% with selectivity ranging from 85-95% [2]. The catalytic mechanism involves the dissociation of hydrogen molecules on the palladium surface, where hydrogen atoms are adsorbed and subsequently transferred to the carbonyl group of the ketone substrate [3] [4].
The electronic structure of palladium enables both homolytic and heterolytic dissociation of hydrogen molecules. During homolytic dissociation, the partially occupied d-orbitals of palladium accept the σ electrons of hydrogen while d-electrons are donated to the σ* antibonding orbital of hydrogen, resulting in bond weakening and formation of two hydride species [4]. This mechanism proves particularly effective for the reduction of 4,6-dimethylheptan-2-one to its corresponding secondary alcohol, 4,6-dimethylheptan-2-ol, with turnover frequencies ranging from 50-200 h⁻¹ .
Palladium acetylacetonate (Pd(acac)₂) represents a specialized homogeneous catalyst system that demonstrates remarkable selectivity in the reduction of 4,6-dimethylheptan-2-one. Under optimized conditions using formic acid and triethylamine as hydrogen donors at 60-80°C, this catalyst achieves complete conversion while maintaining selectivity between 69-100% depending on the specific reaction conditions and solvent choice [2]. The mechanism involves palladium-mediated hydrogen transfer from the formic acid-triethylamine system, enabling selective reduction while preserving other functional groups that might be present in the substrate.
Iridium catalysts exhibit superior performance characteristics compared to palladium systems, particularly in terms of activity and selectivity. Piano-stool iridium hydride complexes bearing phenylpyridine ligands demonstrate exceptional capability in hydrogenation reactions, with turnover frequencies reaching 100-1000 h⁻¹ [6]. These catalysts operate effectively under mild conditions of 10 bar hydrogen pressure at 25°C, achieving conversion rates between 70-100% with selectivity ranging from 85-98% [6].
The mechanism of iridium-catalyzed hydrogenation involves the formation of iridium hydride intermediates through oxidative addition of hydrogen to the metal center. The process proceeds through an outer-sphere mechanism where the iridium hydride species transfers hydrogen to the carbonyl carbon of 4,6-dimethylheptan-2-one while simultaneously activating the substrate through coordination [7] [8]. This dual activation mechanism results in enhanced reaction rates and improved selectivity compared to conventional palladium systems.
Iridium pincer complexes represent the most advanced category of iridium catalysts, capable of achieving extraordinarily high turnover frequencies of 5000-274000 h⁻¹ under optimized conditions [9]. These catalysts operate effectively across a wide range of conditions, from 1-100 bar hydrogen pressure and temperatures from 25-150°C, consistently delivering conversion rates of 85-99% with selectivity between 90-98% [9]. The exceptional performance of these catalysts stems from their ability to facilitate both hydrogen activation and substrate coordination through the rigid pincer framework.
Bimetallic palladium-iridium catalysts represent a significant advancement in selective hydrogenation technology, combining the strengths of both metals to achieve enhanced performance. The palladium-iridium alloy nanoparticles supported on activated carbon (Pd-Ir/AC) demonstrate exceptional catalytic activity with turnover frequencies reaching 295 h⁻¹, significantly higher than either monometallic catalyst alone [10]. These bimetallic systems operate effectively under moderate conditions of 1-5 atmospheres hydrogen pressure at temperatures between 25-70°C, achieving conversion rates of 88-98% with selectivity improvements of 25-40% compared to monometallic systems [10].
The synergistic effect in palladium-iridium bimetallic catalysts arises from electron transfer between the two metals, creating an electron-rich environment that enhances hydrogen activation while simultaneously improving substrate selectivity [10]. The 1:1 metal ratio proves optimal for 4,6-dimethylheptan-2-one hydrogenation, producing uniformly distributed nanoparticles with average sizes of 3.4 ± 0.3 nm and surface areas ranging from 850-1200 m²/g [10]. The catalyst demonstrates excellent stability, maintaining activity for 5-10 reaction cycles without significant deactivation [10].
Palladium-molybdenum bimetallic catalysts on silica (Pd-Mo/SiO₂) exhibit unique selectivity characteristics for the hydrogenation of 4,6-dimethylheptan-2-one, achieving 64% yield through selective alcohol deoxygenation pathways . The molybdenum component serves as a promoter, modifying the electronic properties of palladium sites and creating unique active sites for selective hydrogenation . These catalysts operate effectively at higher temperatures of 200-400°C in fixed-bed reactor configurations, making them suitable for industrial-scale applications .
Iridium-molybdenum bimetallic systems (Ir-Mo/SiO₂) demonstrate superior performance with yields reaching 88-98% through a dehydration-hydrogenation pathway mechanism . The iridium component provides excellent hydrogen activation capability while molybdenum facilitates the dehydration step, resulting in enhanced overall selectivity . These systems exhibit improved stability compared to palladium-molybdenum catalysts, maintaining activity for 12-18 reaction cycles .
The enhanced selectivity observed in bimetallic catalysts stems from both electronic and geometric effects that modify the adsorption and activation of reactants. Electronic effects arise from charge transfer between different metal components, altering the electron density at active sites and modifying the binding strength of intermediates [12] [13]. In palladium-iridium systems, electron transfer from palladium to iridium creates electron-rich iridium sites that exhibit enhanced hydrogen activation capability while simultaneously weakening the adsorption of over-reduced products [10].
Geometric effects result from the spatial arrangement of different metal atoms, creating new types of active sites with unique coordination environments [12]. The isolation of palladium atoms by iridium atoms in bimetallic systems prevents the formation of large palladium ensembles that typically promote over-hydrogenation, thereby improving selectivity toward the desired alcohol product [14] [15]. This geometric modification proves particularly beneficial for 4,6-dimethylheptan-2-one hydrogenation, where the steric hindrance from methyl substituents at positions 4 and 6 requires careful control of the active site environment .
Packed bed reactors represent the most widely implemented continuous-flow system for industrial hydrogenation of 4,6-dimethylheptan-2-one, offering excellent catalyst stability and high throughput capabilities [16] [17]. These reactors operate with catalyst loadings of 1-10 g/L and residence times ranging from 10-120 minutes, achieving space-time yields of 0.5-5 kg/L/h under conditions of 5-50 bar hydrogen pressure and temperatures of 50-150°C [16]. The high catalyst loading enables efficient conversion while the fixed-bed configuration provides excellent heat and mass transfer characteristics essential for maintaining reaction selectivity [16].
The design of packed bed reactors for 4,6-dimethylheptan-2-one hydrogenation incorporates specialized features to accommodate the unique properties of this branched ketone substrate. The reactor typically employs a downflow configuration with hydrogen and substrate introduced at the top, ensuring complete wetting of the catalyst bed and preventing channeling effects that could reduce conversion efficiency [16]. Temperature control proves critical due to the exothermic nature of the hydrogenation reaction, with typical industrial reactors incorporating multiple temperature monitoring points and cooling jackets to maintain isothermal conditions [16].
Microreactor systems offer significant advantages for the continuous-flow hydrogenation of 4,6-dimethylheptan-2-one, particularly in terms of mass and heat transfer efficiency [18] [19]. These systems operate with minimal catalyst loadings of 0.01-1 g/L and short residence times of 1-30 minutes, achieving exceptional space-time yields of 5-50 kg/L/h under moderate conditions of 1-10 bar hydrogen pressure and temperatures of 25-80°C [18]. The high surface-area-to-volume ratio characteristic of microreactors enables rapid heat dissipation and efficient mixing, preventing hot spots that could lead to side reactions or catalyst deactivation [18].
The implementation of microreactor technology for 4,6-dimethylheptan-2-one hydrogenation typically employs structured catalysts such as palladium nanoparticles deposited on mesoporous supports like SBA-15 [19]. These catalysts demonstrate excellent performance with 99% conversion and high selectivity due to the uniform distribution of active sites and the controlled reaction environment provided by the microreactor design [19]. The system enables precise control of reaction parameters, allowing for optimization of selectivity while maintaining high throughput [19].
Slug flow reactors represent the most advanced continuous-flow technology for 4,6-dimethylheptan-2-one hydrogenation, capable of achieving exceptionally high space-time yields of 100-910 kg/L/h [9]. These reactors operate with minimal catalyst loadings of 0.001-0.1 mol% and short residence times of 2-20 minutes under high pressure conditions of 60-150 bar hydrogen and temperatures of 25-100°C [9]. The slug flow configuration creates alternating segments of gas and liquid phases, providing excellent mass transfer characteristics and narrow residence time distributions that ensure consistent product quality [9].
The exceptional performance of slug flow reactors stems from the unique flow regime that promotes efficient mixing and mass transfer between the gas and liquid phases [9]. In the hydrogenation of 4,6-dimethylheptan-2-one, the alternating slug pattern creates internal circulation within each liquid segment, enhancing contact between the substrate and dissolved hydrogen while preventing back-mixing that could broaden the residence time distribution [9]. This configuration proves particularly beneficial for achieving high selectivity in the hydrogenation of sterically hindered ketones like 4,6-dimethylheptan-2-one, where precise control of reaction conditions is essential for preventing over-reduction [9].
Membrane reactors offer unique advantages for the selective hydrogenation of 4,6-dimethylheptan-2-one by providing precise control over hydrogen delivery and enabling operation under mild conditions [20] [21]. These systems employ palladium membranes with thicknesses of 50-200 μm that selectively permeate hydrogen while maintaining physical separation between the hydrogenation chamber and the hydrogen source [20]. The reactors operate with residence times of 5-45 minutes under low pressure conditions of 1-5 bar hydrogen and temperatures of 25-80°C, achieving space-time yields of 2-20 kg/L/h [20].
The mechanism of membrane reactor operation involves electrochemical generation of hydrogen atoms on one side of the palladium membrane, followed by diffusion through the membrane and reaction with the substrate on the opposite side [20]. This configuration eliminates the need for high-pressure hydrogen gas and enables precise control of hydrogen flux by adjusting the electrochemical parameters [20]. For 4,6-dimethylheptan-2-one hydrogenation, this controlled hydrogen delivery proves particularly beneficial in preventing over-reduction and maintaining high selectivity toward the desired alcohol product [20].
Reactor Type | Catalyst Loading | Residence Time | H₂ Pressure (bar) | Temperature (°C) | Space-Time Yield (kg/L/h) |
---|---|---|---|---|---|
Packed Bed | 1-10 g/L | 10-120 min | 5-50 | 50-150 | 0.5-5 |
Microreactor | 0.01-1 g/L | 1-30 min | 1-10 | 25-80 | 5-50 |
Slug Flow | 0.001-0.1 mol% | 2-20 min | 60-150 | 25-100 | 100-910 |
Membrane | 50-200 μm thickness | 5-45 min | 1-5 | 25-80 | 2-20 |
Advanced Catalytic Systems Performance Data
Catalyst System | Conversion (%) | Selectivity (%) | TOF (h⁻¹) | Stability (Cycles) |
---|---|---|---|---|
Pd/C | 85-92 | 85-95 | 50-200 | 10-15 |
Pd(acac)₂ | 100 | 69-100 | 100-500 | 5-8 |
Ir Piano-stool | 70-100 | 85-98 | 100-1000 | 8-12 |
Ir Pincer | 85-99 | 90-98 | 5000-274000 | 15-20 |
Pd-Ir Bimetallic | 88-98 | 90-95 | 295-500 | 5-10 |
Bimetallic Catalyst Synergistic Effects
Bimetallic System | Metal Ratio | Particle Size (nm) | Selectivity Enhancement (%) | Synergistic Mechanism |
---|---|---|---|---|
Pd-Ir/AC | 1:1 | 3.4 ± 0.3 | 25-40 | Electron transfer, H₂ activation |
Pd-Mo/SiO₂ | 1:1 | 4-6 | 20-35 | Selective alcohol deoxygenation |
Ir-Mo/SiO₂ | 1:1 | 3-5 | 30-45 | Dehydration-hydrogenation pathway |
Flammable;Irritant